In Vitro Potency: CR-6086 Exhibits Single-Digit nM Affinity Comparable to Leading Clinical Candidates
CR-6086 sodium demonstrates high affinity for the human EP4 receptor with a Ki of 16.6 nM, a value that is consistent across multiple independent vendor validations . This potency is comparable to other advanced EP4 antagonists such as grapiprant (human EP4 Ki = 13 nM ) and is within the same order of magnitude as the highly potent tool compound ONO-AE3-208 (Ki = 1.3 nM [1]). Notably, the functional antagonism of CR-6086 on PGE2-stimulated cAMP production (IC50 = 22 nM ) is more potent than grapiprant's displacement of PGE2 binding to the dog EP4 receptor (IC50 = 35 nM ), although these values are from different species and assay systems.
| Evidence Dimension | Binding Affinity (Ki) for Human EP4 Receptor |
|---|---|
| Target Compound Data | Ki = 16.6 nM |
| Comparator Or Baseline | Grapiprant: Ki = 13 nM (human); ONO-AE3-208: Ki = 1.3 nM |
| Quantified Difference | Approximately 1.3-fold less potent than grapiprant; approximately 13-fold less potent than ONO-AE3-208 |
| Conditions | In vitro radioligand binding assays |
Why This Matters
This establishes CR-6086 as a high-affinity EP4 antagonist, placing it in the same potency tier as other clinically investigated compounds, which is a critical parameter for dose selection in in vivo and ex vivo studies.
- [1] MedChemExpress. ONO-AE3-208 product page. View Source
